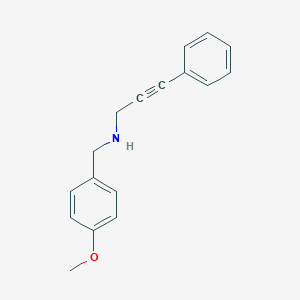![molecular formula C20H19ClN2O B275867 N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine, also known as BPCB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPCB is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine is not fully understood. However, it has been suggested that N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine may act by inhibiting inflammatory cytokines and enzymes, such as COX-2 and iNOS. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine in lab experiments is its wide range of biological activities. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a versatile tool for studying various diseases. However, one of the limitations of using N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine is its complex synthesis process, which requires a high level of expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine. One potential area of research is the development of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis. Another area of research is the development of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine-based therapies for the treatment of cancer. Finally, there is a need for further research on the mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine, which could lead to the development of more effective therapies.
Métodos De Síntesis
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C20H19ClN2O |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
1-(3-chloro-4-phenylmethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19ClN2O/c21-19-11-17(12-23-14-18-7-4-10-22-13-18)8-9-20(19)24-15-16-5-2-1-3-6-16/h1-11,13,23H,12,14-15H2 |
Clave InChI |
LYYRYZOUDFVQCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)

![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(3,4-dichlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275797.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275803.png)
![N-(3,5-dibromo-2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275806.png)
![4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)